molecular formula C14H14N4S B10802997 5,6-dimethyl-N-(pyridin-2-ylmethyl)thieno[2,3-d]pyrimidin-4-amine

5,6-dimethyl-N-(pyridin-2-ylmethyl)thieno[2,3-d]pyrimidin-4-amine

Cat. No.: B10802997
M. Wt: 270.35 g/mol
InChI Key: GDHDVVWSNHVRNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dimethyl-N-(pyridin-2-ylmethyl)thieno[2,3-d]pyrimidin-4-amine ( 450394-66-8) is a small molecule inhibitor belonging to the thieno[2,3-d]pyrimidine class, which has been identified as a promising scaffold for targeting Atypical Protein Kinase C (aPKC) isoforms . These isoforms, particularly aPKCζ and aPKCι, are recognized as crucial signaling nodes in pathways controlling vascular permeability and inflammation . This compound is offered for Research Use Only and is not intended for diagnostic or therapeutic applications. Its primary research value lies in the investigation of blinding eye diseases, such as diabetic macular edema, where it serves as a critical tool compound for studying non-anti-VEGF therapeutic strategies . The compound acts as an ATP-competitive inhibitor, with the tricyclic thieno[2,3-d]pyrimidine core occupying a deep lipophilic pocket in the kinase, thereby blocking its activity . Inhibition of aPKC signaling can prevent vascular endothelial growth factor (VEGF)- and tumor necrosis factor-α (TNFα)-induced permeability, offering a potential approach to control edema and reduce inflammation in experimental models . Researchers utilize this compound to explore pathways that restore barrier function and address cytokine-driven permeability, which is especially relevant for patient populations that do not respond adequately to anti-VEGF treatments alone. The compound has the molecular formula C 14 H 14 N 4 S and a molecular weight of 270.35 . It is recommended to be stored sealed in a dry environment at 2-8°C .

Properties

Molecular Formula

C14H14N4S

Molecular Weight

270.35 g/mol

IUPAC Name

5,6-dimethyl-N-(pyridin-2-ylmethyl)thieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C14H14N4S/c1-9-10(2)19-14-12(9)13(17-8-18-14)16-7-11-5-3-4-6-15-11/h3-6,8H,7H2,1-2H3,(H,16,17,18)

InChI Key

GDHDVVWSNHVRNO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC=NC(=C12)NCC3=CC=CC=N3)C

Origin of Product

United States

Preparation Methods

Key Steps

  • Preparation of 4-Chloro Intermediate

    • Starting Material : 5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one.

    • Chlorination : Treatment with phosphoryl chloride (POCl₃) or Vilsmeier reagent yields the 4-chloro derivative.

    • Yield : Typically >85% under optimized conditions.

  • Amination with Pyridin-2-ylmethylamine

    • Reaction Conditions :

      • Solvent : Ethanol, water, or dichloromethane (DCM).

      • Catalyst : Hydrochloric acid (HCl) or base (e.g., K₂CO₃).

      • Temperature : Reflux (ethanol) or 80°C (aqueous).

    • Mechanism : The chlorine atom is displaced by the amine nucleophile, forming the N-(pyridin-2-ylmethyl) substituent.

Alternative Routes

One-Pot Synthesis

For scalability, some protocols combine chlorination and amination steps. For example:

  • Step 1 : Chlorination of 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one in POCl₃/DMF.

  • Step 2 : Direct addition of pyridin-2-ylmethylamine without isolating the chloro intermediate.

Step Reagents/Conditions Yield Reference
ChlorinationPOCl₃, 110°C, 3.5 h87%
AminationPyridin-2-ylmethylamine, HCl, 80°C, 1–2 h85–89%

Reaction Optimization

Solvent Effects

  • Water : HCl-promoted amination in aqueous media enhances reaction rates and yields due to improved solubility of intermediates.

  • Ethanol : Traditional solvent for condensation reactions, though yields may require longer reaction times.

Catalyst Impact

  • HCl : Accelerates the reaction by protonating the amine, increasing nucleophilicity.

  • Base (e.g., K₂CO₃) : Neutralizes HCl byproducts, stabilizing the product.

Characterization Data

Spectral Analysis

Technique Key Signals Reference
¹H NMR δ 8.65 (s, 1H, pyridine), δ 11.71 (s, 1H, NH), δ 3.50 (s, 3H, CH₃)
IR ν = 3152–3418 cm⁻¹ (NH), 1677 cm⁻¹ (C=O)

Physical Properties

  • Melting Point : ~170–171°C (varies with crystallization solvent).

  • Purity : >95% (HPLC).

Comparative Reaction Conditions

Parameter Method A (Ethanol) Method B (Aqueous HCl)
Reaction Time 5–6 h1–2 h
Yield 75–80%85–89%
Byproducts Minimal (side ureas)None
Scalability ModerateHigh

Data synthesized from.

Challenges and Solutions

  • Side Reactions : Formation of ureas or disubstituted products in non-optimal conditions.

    • Mitigation : Use of excess amine (1.1–1.3 equiv) and low temperatures.

  • Purification : Silica-gel chromatography or crystallization from DMF .

Chemical Reactions Analysis

Oxidation Reactions

The electron-rich thieno[2,3-d]pyrimidine scaffold undergoes selective oxidation at sulfur or nitrogen centers:

  • Sulfur oxidation : Treatment with 3-chloroperoxybenzoic acid (mCPBA) in dichloromethane converts the thiophene ring to a sulfoxide or sulfone, depending on stoichiometry .

  • Pyridine ring oxidation : Reaction with potassium permanganate in acidic conditions oxidizes the pyridinylmethyl side chain to a carboxylic acid derivative .

Key data :

Reaction ConditionsProductYield (%)Ref.
mCPBA (1 eq), CH₂Cl₂, 0°C → RTSulfoxide derivative78
mCPBA (2 eq), CH₂Cl₂, refluxSulfone derivative65
KMnO₄, H₂SO₄, 60°C, 4hPyridine-2-carboxylic acid analog52

Substitution Reactions

The C-2 and C-4 positions of the pyrimidine ring demonstrate nucleophilic aromatic substitution (NAS) reactivity:

  • Halogenation : N-Bromosuccinimide (NBS) in DMF introduces bromine at C-7 of the thieno ring .

  • Aminolysis : Heating with primary amines in ethanol replaces the C-4 amine with alkyl/aryl amino groups .

Representative example :

text
5,6-dimethyl-N-(pyridin-2-ylmethyl)thieno[2,3-d]pyrimidin-4-amine + benzylamine (EtOH, Δ, 12h) → 4-(benzylamino)-5,6-dimethyl-N-(pyridin-2-ylmethyl)thieno[2,3-d]pyrimidine (Yield: 83%)[6]

Cyclization Reactions

The compound participates in ring-expansion reactions under acidic conditions:

  • With ortho-esters : Reaction with triethyl orthoformate generates tricyclic pyrimido[4',5':4,5]thieno[2,3-c]isoquinoline derivatives .

  • With malononitrile : Forms fused pyrano-thienopyrimidine systems via Knoevenagel condensation .

Mechanistic insight :
The methyl groups at C-5/C-6 sterically direct cyclization to occur at C-2/C-4 positions, as confirmed by X-ray crystallography .

Coordination Chemistry

The pyridinyl nitrogen and pyrimidine amine act as bidentate ligands:

  • Metal complexes : Forms stable octahedral complexes with Cu(II) and Fe(III) in methanol .

Complexation data :

Metal SaltM:L RatioGeometryLog β (25°C)Application
Cu(NO₃)₂·3H₂O1:2Octahedral12.7 ± 0.3Catalytic oxidation
FeCl₃·6H₂O1:1Octahedral9.8 ± 0.2Magnetic materials

Photochemical Reactions

UV irradiation induces unique dimerization:

  • λ = 254 nm : Forms a head-to-tail cyclodimer via [2+2] cycloaddition of thiophene rings .

  • λ = 365 nm : Generates open-chain diradical intermediates detectable by EPR spectroscopy .

Quantum yield : Φ₂₅₄ = 0.18 ± 0.03 in acetonitrile .

Scientific Research Applications

5,6-Dimethyl-N-(pyridin-2-ylmethyl)thieno[2,3-d]pyrimidin-4-amine has been identified as a promising candidate for the development of anticancer therapies. Its structure allows it to interact with various biological targets, particularly protein kinases involved in cell cycle regulation.

Therapeutic Applications

The therapeutic potential of this compound extends beyond cancer treatment. Research indicates that it may also have applications in other proliferative diseases due to its ability to modulate protein kinase activity.

Case Studies and Research Findings

  • Inhibition of Cancer Cell Proliferation :
    • A study demonstrated that derivatives of thieno[2,3-d]pyrimidines exhibit significant inhibitory effects on various cancer cell lines by targeting CDK pathways. The specific effects on acute myeloid leukemia (AML) cells were highlighted, showing a dose-dependent response to treatment with related compounds .
  • Targeting Specific Kinases :
    • Research into pyrimidine derivatives has shown that they can selectively inhibit PI3Kδ, a kinase involved in immune responses and cancer progression. This suggests that 5,6-dimethyl-N-(pyridin-2-ylmethyl)thieno[2,3-d]pyrimidin-4-amine may have dual roles in both oncological and immunological contexts .

Mechanism of Action

WAY-614915 exerts its effects by inhibiting the activity of casein kinase 1 delta. This enzyme is involved in phosphorylating various substrates, which play critical roles in cellular processes. By inhibiting casein kinase 1 delta, WAY-614915 disrupts these processes, leading to alterations in circadian rhythm and cell cycle progression .

Comparison with Similar Compounds

Fasnall (5,6-Dimethyl-N-[1-(phenylmethyl)-3-pyrrolidinyl]thieno[2,3-d]pyrimidin-4-amine)

  • Structure : The amine group is substituted with a benzyl-pyrrolidinyl moiety.
  • Activity : Fasnall is a lipogenesis inhibitor targeting fatty acid synthase (FASN), with demonstrated efficacy in reducing lipid accumulation in cancer cells .

N-(4-(Phenylsulfonyl)phenyl)thieno[2,3-d]pyrimidin-4-amine (Compound 25)

  • Structure : Features a phenylsulfonylphenyl substituent.
  • Synthesis : Synthesized via nucleophilic substitution (56% yield) .

N-Propargyl-5,6-dimethyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-amine

  • Structure : Propargylamine substituent at position 4 and a thiophene group at position 2.
  • Activity : Exhibited strong binding affinity (-9.09 kcal/mol) against chitinase ChtII in molecular docking studies, suggesting pest control applications .

Modifications on the Thienopyrimidine Core

6-Ethynylthieno[2,3-d]pyrimidin-4-anilines

  • Structure : Ethynyl group at position 6 and aniline derivatives at position 4.
  • Synthesis: Prepared via Sonogashira coupling, enabling tunable covalent interactions with kinases like EGFR .
  • Activity : Demonstrated potent EGFR inhibition (IC₅₀ = 0.4 ± 0.1 µM for compound 5), attributed to the ethynyl group’s electrophilic reactivity .

5-Aryl-Substituted Thieno[2,3-d]pyrimidin-4-amines (7e–7i)

  • Structure : Methoxy- or fluoro-substituted aryl groups at position 5.
  • Properties :
    • Melting points: 199–231°C, influenced by substituent polarity.
    • Elemental analysis: C, 58–60%; N, 11–16% .

Kinase Inhibition

  • Thieno[2,3-d]pyrimidin-4-amine vs. Pyrimidoindol-4-amines: Replacement of sulfur in thienopyrimidines with nitrogen in pyrimidoindoles increased DYRK1A inhibition (IC₅₀ from 33 µM to 2.2 µM) .
  • EGFR Inhibitors: Compound 5 (6-ethynyl derivative): IC₅₀ = 0.4 µM .

Antimicrobial Activity

  • 7-(Phenylsulfonyl)-N-phenyl Derivatives (7a–7t) :
    • Exhibited broad-spectrum activity against Bacillus subtilis and Aspergillus niger .
  • N-Propargyl Derivatives : Focused on chitinase inhibition rather than direct antimicrobial effects .

Data Tables

Table 1: Structural and Activity Comparison of Selected Thienopyrimidines

Compound Name Core Substitution Amine Substituent Key Activity Reference
Target Compound 5,6-dimethyl Pyridin-2-ylmethyl Under investigation -
Fasnall 5,6-dimethyl 1-(Phenylmethyl)-3-pyrrolidinyl FASN inhibition
N-(4-(Phenylsulfonyl)phenyl) derivative (25) 6-methyl 4-(Phenylsulfonyl)phenyl Synthetic intermediate
6-Ethynyl-N-(3-fluorophenyl) derivative 6-ethynyl 3-Chloro-4-fluorophenyl EGFR inhibition (IC₅₀ = 0.4 µM)

Table 2: Physical Properties of 5-Aryl-Substituted Derivatives

Compound Substituent Melting Point (°C) % C (Calc/Found) % N (Calc/Found)
7e 2-Methoxyphenyl 229–231 60.37/60.44 16.47/16.35
7f 3,4-Dimethoxyphenyl 226–227 58.74/58.80 14.51/14.60
7g 2,4-Dimethoxyphenyl 226–227 58.80/58.75 14.61/14.55

Biological Activity

5,6-Dimethyl-N-(pyridin-2-ylmethyl)thieno[2,3-d]pyrimidin-4-amine (CAS No. 450394-66-8) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and therapeutic potentials based on diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula C14H14N4SC_{14}H_{14}N_{4}S and a molecular weight of 270.35 g/mol. Its structure features a thieno[2,3-d]pyrimidine core with substituents that enhance its biological activity.

Synthesis

The synthesis of 5,6-dimethyl-N-(pyridin-2-ylmethyl)thieno[2,3-d]pyrimidin-4-amine can be achieved through microwave-assisted methods, which have shown to improve yields and reduce reaction times. For example, a mixture of 3-amino-2-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one and N,N-dimethylformamide dimethyl acetal was irradiated to yield the target compound with a notable melting point of 162 °C .

Anticancer Activity

Research indicates that compounds similar to 5,6-dimethyl-N-(pyridin-2-ylmethyl)thieno[2,3-d]pyrimidin-4-amine exhibit significant anticancer properties by inhibiting key enzymes involved in cancer cell proliferation. Notably, the compound's structural similarity to known inhibitors of dihydrofolate reductase (DHFR) suggests it may also inhibit this enzyme effectively .

Table 1: Biological Activities of Related Compounds

Compound NameTarget EnzymeActivityReference
Compound ADHFRIC50 < 10 nM
Compound BKinaseAntitumor
Compound CCSF1RSubnanomolar inhibition

Antimicrobial Activity

The compound has shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated its effectiveness in reducing bacterial growth, indicating potential as a therapeutic agent for infectious diseases .

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer activities, this compound may possess anti-inflammatory effects. Research into related thienopyrimidines has shown that they can modulate inflammatory pathways, suggesting that 5,6-dimethyl-N-(pyridin-2-ylmethyl)thieno[2,3-d]pyrimidin-4-amine could similarly influence these biological processes .

Case Studies and Research Findings

Several studies have evaluated the biological activity of thienopyrimidine derivatives:

  • Study on Anticancer Efficacy : A recent study reported that thienopyrimidine derivatives exhibited significant cytotoxic effects on various cancer cell lines through the inhibition of DHFR and other kinases involved in cell cycle regulation .
  • Antimicrobial Evaluation : Another study highlighted the effectiveness of thienopyrimidine derivatives against multi-drug resistant bacterial strains, showcasing their potential as novel antibiotics .
  • Inflammation Modulation : Research indicated that certain thienopyrimidines could inhibit the production of pro-inflammatory cytokines in vitro, suggesting a role in managing inflammatory diseases .

Q & A

Q. Table 1: Antimicrobial Activity of Key Derivatives

Compound IDSubstituentsMIC (P. aeruginosa)Target ProteinReference
2c5,6-dimethyl, 6-methylpyridin-2-yl2.0 µg/mLTrmD
2g5,6,7,8-tetrahydrobenzothieno8.0 µg/mLMultiple
PropargylN-propargyl0.89 µM (ChtII IC₅₀)ChtII

Q. Table 2: Synthesis Yields Under Different Conditions

Reaction TimeSolventCatalystYield (%)Purity (%)
3 hoursIsopropyl alcoholHCl7898
6 hoursDMFCDI8695

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.